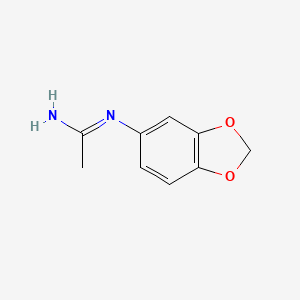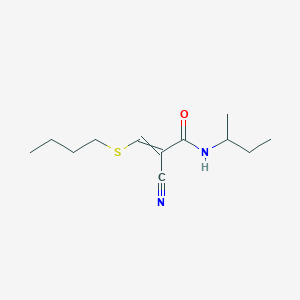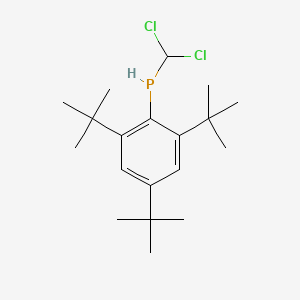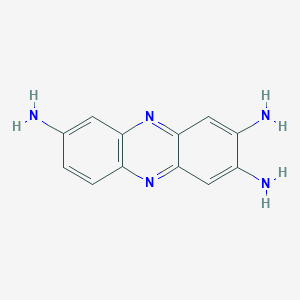![molecular formula C11H8N2OS B14360621 4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione CAS No. 93234-33-4](/img/structure/B14360621.png)
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione is a heterocyclic compound that belongs to the class of oxazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with an oxazole ring, with a thione group at the 2-position and a methyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione can be achieved through various synthetic routes. . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiols or sulfides.
Substitution: Alkylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: It can interfere with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-one: Similar structure but with an oxygen atom instead of a sulfur atom at the 2-position.
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-sulfide: Similar structure but with a sulfide group instead of a thione group at the 2-position.
Uniqueness
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen or sulfide analogs . The presence of the thione group enhances its ability to interact with specific molecular targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
CAS-Nummer |
93234-33-4 |
|---|---|
Molekularformel |
C11H8N2OS |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
4-methyl-3H-[1,3]oxazolo[4,5-c]quinoline-2-thione |
InChI |
InChI=1S/C11H8N2OS/c1-6-9-10(14-11(15)13-9)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,13,15) |
InChI-Schlüssel |
FGCNRDWUCLHSIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C3=C1NC(=S)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)


![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)
![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)


![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)


